
Ethyl 2-bromoisonicotinate
Overview
Description
Ethyl 2-bromoisonicotinate (C₈H₈BrNO₂) is a brominated pyridinecarboxylate ester with a bromine atom at the 2-position of the isonicotinic acid backbone. Its molecular structure combines a reactive bromine substituent with an ethyl ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester group enhances solubility in organic solvents and modulates metabolic stability .
Preparation Methods
Direct Esterification of 2-Bromoisonicotinic Acid with Ethanol
Method Overview:
The most common and straightforward method to prepare ethyl 2-bromoisonicotinate is the acid-catalyzed esterification of 2-bromoisonicotinic acid with ethanol. This method typically uses concentrated sulfuric acid as a catalyst under reflux conditions.
Step | Description |
---|---|
Starting material | 2-Bromoisonicotinic acid (4-bromopyridine-4-carboxylic acid) |
Alcohol | Ethanol (solvent and reactant) |
Catalyst | Concentrated sulfuric acid (H₂SO₄) |
Reaction vessel | Schlenk tube or reflux apparatus under inert atmosphere (nitrogen) |
Temperature | Reflux (~78 °C) |
Reaction time | Approximately 3 hours |
Work-up | Neutralization with saturated sodium bicarbonate (NaHCO₃) solution, extraction with ethyl acetate (EtOAc), drying over MgSO₄, solvent removal under reduced pressure |
Yield | Around 79% |
Purification | Drying under vacuum, storage at low temperature to crystallize pure product |
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
- The esterification proceeds efficiently with full conversion within 3 hours under reflux.
- The product is obtained as a yellow solid with high purity.
- Reference: Breinbauer et al., Bioorganic and Medicinal Chemistry, 2020.
Esterification Using n-Butanol as a Model for Ethanol Esterification
Method Overview:
A similar esterification approach has been demonstrated with n-butanol, which can be extrapolated to ethanol. The reaction involves refluxing 2-bromoisonicotinic acid in alcohol with catalytic sulfuric acid.
Step | Description |
---|---|
Starting material | 2-Bromoisonicotinic acid |
Alcohol | n-Butanol (acts as solvent and reactant) |
Catalyst | Catalytic amount of sulfuric acid |
Reaction conditions | Reflux for 18 hours |
Monitoring | TLC for reaction progress |
Work-up | Washing with saturated NaHCO₃ solution and chloroform, separation of organic layer, drying by rotary evaporation |
Characterization | Spectroscopic techniques (NMR) confirm structure |
- Although this example uses n-butanol, the procedure is analogous for ethanol with shorter reaction times and similar acid catalysis.
- Longer reflux time (18 hours) may be due to the nature of the alcohol or scale.
- Reference: Naheed et al., PMC, 2023.
Reaction Conditions Summary:
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Diisopropylamine + THF, cooled to -80 to -75 °C, add n-butyllithium | Generate lithium amide base |
2 | Add compound A (precursor), stir, warm to 30-35 °C | Formation of lithiated intermediate |
3 | React with ammonia water at 95-105 °C in autoclave | Amination step |
4 | Treat with HCl/methanol solution at 60 °C for 15 h | Esterification to methyl ester |
Note:
- This method is more complex and used for specific derivatives rather than direct ethyl ester synthesis.
- Reference: CN Patent CN112441968B, 2020.
Bromination of Ethyl Isonicotinate Derivatives
Method Overview:
this compound can also be synthesized by bromination of ethyl isonicotinate or related amino derivatives using N-bromosuccinimide (NBS) under mild conditions.
Step | Description |
---|---|
Starting material | Ethyl 5-aminoisonicotinate or ethyl isonicotinate |
Brominating agent | N-Bromosuccinimide (NBS), 1.1 equivalents |
Solvent | Typically ethyl acetate or similar |
Reaction conditions | Stir at room temperature for 6 hours |
Monitoring | TLC with 30% ethyl acetate in hexane |
Work-up | Quench with water, extract with ethyl acetate, concentrate organic layer |
Purification | Combi-Flash chromatography with 30% ethyl acetate/hexane |
Yield | High, approximately 98% |
Product form | Pale-yellow crystals |
- This method allows selective bromination at the 2-position of the isonicotinate ring.
- The reaction is mild and efficient, suitable for preparing this compound from ethyl isonicotinate.
- Reference: IUCr Journal, 2024.
Summary Table of Preparation Methods
Method No. | Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|
1 | 2-Bromoisonicotinic acid | Ethanol, conc. H₂SO₄, reflux, inert atmosphere | 3 hours | 79 | Standard acid-catalyzed esterification |
2 | 2-Bromoisonicotinic acid | n-Butanol, catalytic H₂SO₄, reflux | 18 hours | Not specified | Longer reflux, analogous to ethanol esterification |
3 | 2-Amino-3-bromoisonicotinic acid derivatives | n-Butyllithium, diisopropylamine, NH₃, HCl/methanol | Multi-step | High | Complex multi-step synthesis for derivatives |
4 | Ethyl isonicotinate or amino derivative | N-Bromosuccinimide (NBS), room temp, EtOAc | 6 hours | 98 | Bromination of ethyl isonicotinate to 2-bromo derivative |
Key Research Findings and Practical Considerations
- Catalyst and Solvent Choice: Concentrated sulfuric acid is the preferred catalyst for direct esterification due to its strong acidic nature and ability to promote ester formation efficiently.
- Reaction Monitoring: Thin-layer chromatography (TLC) is a reliable method to track reaction progress and confirm completion.
- Purification: Organic extraction followed by drying and vacuum concentration is standard; crystallization at low temperature enhances purity.
- Yield Optimization: Reaction time and temperature are critical; reflux times of 3 hours for ethanol and longer for higher alcohols are typical.
- Alternative Routes: Bromination of ethyl isonicotinate with NBS offers a high-yielding, mild alternative to direct esterification from 2-bromoisonicotinic acid.
- Safety and Handling: Use of inert atmosphere (nitrogen) and proper acid handling protocols is essential due to corrosive reagents and sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-aminopyridine-4-carboxylate.
Oxidation: It can be oxidized to form ethyl 2-bromopyridine-4-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include ethyl 2-azidoisonicotinate, ethyl 2-thiocyanatoisonicotinate, and ethyl 2-methoxyisonicotinate.
Reduction: The major product is ethyl 2-aminopyridine-4-carboxylate.
Oxidation: The major product is ethyl 2-bromopyridine-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-bromoisonicotinate has been investigated for its antibacterial properties. Research indicates that derivatives of this compound exhibit effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. A study synthesized butyl 2-bromoisonicotinate and evaluated its antibacterial efficacy, demonstrating good activity against these pathogens. The synthesis involved Fischer esterification, yielding high amounts of the desired compound, which was further arylated to enhance its properties .
Anticancer Potential
The compound's derivatives have also shown promise in anticancer applications. For instance, organometallic complexes formed with isonicotinate ligands have been reported to exhibit significant anticancer activity. These complexes can inhibit cell proliferation and have been explored for use in drug-eluting stents to prevent vascular smooth muscle cell proliferation .
Organic Synthesis
Catalytic Applications
this compound serves as a crucial intermediate in organic synthesis, particularly in the formation of cationic polymers. It acts as an initiator in Cu(0)-mediated polymerization processes, leading to the development of polymers that mimic antimicrobial peptides. These polymers have been tested against various bacterial strains and have shown promising antimicrobial activity .
Reactivity and Functionalization
The compound is known for its ability to undergo multiple reactions, including carbon-carbon bond formation through methods like Suzuki coupling and radical reactions. These reactions are essential for synthesizing complex organic molecules and materials with specific functionalities .
Structure-Activity Relationship Studies
Recent studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives. Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets, providing insights into how structural modifications can enhance their biological activity. This approach aids in the rational design of new antimicrobial agents with improved efficacy against resistant strains .
Case Studies
Study | Compound | Pathogen Tested | Methodology | Findings |
---|---|---|---|---|
Study 1 | Butyl 2-bromoisonicotinate | MRSA, ESBL-producing E. coli ST405 | Fischer esterification followed by arylation | Effective against both pathogens with good yields |
Study 2 | Ethyl 5-amino-2-bromoisonicotinate | Phytopathogenic fungi | Crystal structure analysis and DFT studies | Exhibited antifungal activity |
Study 3 | Organometallic complexes with isonicotinate ligands | Various cancer cell lines | Cytotoxicity assays | Significant anticancer activity observed |
Mechanism of Action
The mechanism of action of ethyl 2-bromoisonicotinate involves its reactivity as a brominated derivative of isonicotinic acid. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The isonicotinate moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Substitution of bromine with other halogens or functional groups alters reactivity and biological activity:
Compound | Molecular Formula | Substituent(s) | Key Reactivity/Bioactivity Differences | References |
---|---|---|---|---|
Ethyl 2-chloroisonicotinate | C₈H₈ClNO₂ | Cl at 2-position | Lower reactivity in nucleophilic substitutions due to weaker C–Cl bond vs. C–Br; reduced antimicrobial activity compared to bromo analog | |
Ethyl 2-fluoroisonicotinate | C₈H₈FNO₂ | F at 2-position | Enhanced electronic effects (strong electron-withdrawing nature) but limited utility in cross-coupling reactions | |
Ethyl 2-methoxyisonicotinate | C₉H₁₁NO₃ | OCH₃ at 2-position | Methoxy group increases steric hindrance, reducing substitution reactivity; improved pharmacokinetic properties in drug design |
Key Insight : Bromine’s balance of reactivity (C–Br bond strength) and electronic effects makes Ethyl 2-bromoisonicotinate superior for synthetic modifications compared to chloro or methoxy analogs .
Positional Isomers
The position of bromine on the pyridine ring significantly impacts properties:
Compound | Bromine Position | Key Differences | References |
---|---|---|---|
Ethyl 3-bromoisonicotinate | 3-position | Reduced steric hindrance at 2-position; altered regioselectivity in coupling reactions | |
Ethyl 4-bromo-2-methylnicotinate | 4-position (+ 2-CH₃) | Methyl group enhances lipophilicity; bromine at 4-position shifts electronic effects, affecting drug-receptor interactions |
Key Insight : this compound’s 2-bromo configuration optimizes steric and electronic profiles for targeted substitutions in drug intermediates .
Ester Group Variants
The ester group (ethyl vs. methyl) influences solubility and metabolic stability:
Key Insight : The ethyl ester in this compound balances synthetic utility and pharmacokinetic stability, making it preferable in prolonged biological assays .
Biological Activity
Ethyl 2-bromoisonicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a bromine atom at the 2-position and an ethyl ester group. Its chemical formula is CHBrNO. The presence of the bromine atom enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance. Its amino group facilitates hydrogen bonding, while the bromo group may engage in halogen bonding, enhancing binding affinity to target proteins or receptors.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing E. coli. For instance, butyl 2-bromoisonicotinate demonstrated effective antibacterial activity against these pathogens in vitro .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Fischer Esterification : This method involves reacting isonicotinic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility for further modifications.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antibacterial Efficacy Study : A study synthesized butyl 2-bromoisonicotinate and tested its efficacy against MRSA and ESBL-producing E. coli using agar well diffusion assays. The results indicated significant antibacterial activity, suggesting potential therapeutic applications for resistant infections .
- Molecular Docking Studies : In silico studies evaluated the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. These studies provided insights into the compound's binding affinities and stability within the active sites of relevant enzymes .
- Structural Analysis : Recent research elucidated the crystalline structure of derivatives like ethyl 5-amino-2-bromoisonicotinate, providing valuable data on molecular properties and potential interactions with biological targets .
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for preparing ethyl 2-bromoisonicotinate, and how can reaction efficiency be optimized?
Answer: this compound is typically synthesized via Fischer esterification , where 2-bromoisonicotinic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). Key parameters include:
- Molar ratio : Excess ethanol drives esterification to completion.
- Temperature : Reflux conditions (~100–120°C) are optimal for 18–24 hours.
- Catalyst concentration : 1–5 mol% H₂SO₄ improves yields (e.g., 85–91% for analogous butyl esters) .
For reproducibility, characterize intermediates via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H and ¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, bromine-substituted aromatic protons at ~8.0–8.5 ppm) .
- IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 230.07 (C₈H₈BrNO₂⁺) .
- Elemental analysis : Validate %C, %H, %N, and %Br to ±0.3% theoretical values .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the antibacterial efficacy of this compound derivatives against resistant bacterial strains?
Answer:
- Bacterial strains : Use clinically isolated ESBL-producing E. coli ST405 and MRSA for relevance .
- Assays :
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate specificity.
Q. Q4. What strategies are effective in resolving contradictions between in vitro antibacterial activity and computational docking predictions for this compound analogs?
Answer:
- Molecular docking : Use tools like MOE (Molecular Operating Environment) to simulate binding to target proteins (e.g., E. coli 2Y2T). Prioritize compounds with strong hydrogen bonding (e.g., with Thr93, Ser70) and hydrophobic interactions .
- Discrepancy analysis :
- Solubility : Poor aqueous solubility may limit in vitro efficacy despite strong docking scores. Test solubility in DMSO/PBS mixtures.
- Membrane permeability : Use logP calculations (e.g., ClogP >2.5 suggests better lipid bilayer penetration) .
- Off-target effects : Validate selectivity via cytotoxicity assays (e.g., against HEK293 cells) .
Q. Q5. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to functionalize this compound for structure-activity relationship (SAR) studies?
Answer:
- Catalyst system : Pd(PPh₃)₄ (7 mol%) in 1,4-dioxane/water (10:1 v/v) under inert atmosphere .
- Conditions :
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm regioselectivity via NOESY NMR.
Q. Methodological Notes
- Synthetic reproducibility : Always report solvent purity, reaction atmosphere, and catalyst lot numbers to ensure reproducibility .
- Data validation : Cross-reference docking results with experimental MICs to prioritize analogs for further study .
- Ethical compliance : For biological studies, follow institutional guidelines for handling drug-resistant pathogens (e.g., BSL-2 containment) .
Properties
IUPAC Name |
ethyl 2-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQZJXLQLUESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397266 | |
Record name | ETHYL 2-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-52-9 | |
Record name | ETHYL 2-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.